molecular formula C7H17ClN2O B12436218 4-Methyl-2-(methylamino)pentanamide hydrochloride

4-Methyl-2-(methylamino)pentanamide hydrochloride

Cat. No.: B12436218
M. Wt: 180.67 g/mol
InChI Key: UGMOTMKJYCBIBJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylamino)pentanamide hydrochloride (CAS No. 66960-22-3) is an organic compound featuring a chiral center at the second carbon, a methylamino group, and an amide moiety. Its stereochemistry, denoted as (2S), and dual functional groups (amine and amide) make it a versatile intermediate in organic synthesis and pharmacological research . The hydrochloride salt enhances solubility and stability, facilitating its use in biological studies. Key applications include:

  • Chemistry: Building block for complex molecule synthesis .
  • Biology: Enzyme inhibition, protein interactions, and neurotransmitter modulation .
  • Medicine: Precursor for drug development, with demonstrated dopamine-enhancing and antimicrobial effects .

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

4-methyl-2-(methylamino)pentanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(9-3)7(8)10;/h5-6,9H,4H2,1-3H3,(H2,8,10);1H

InChI Key

UGMOTMKJYCBIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylamino)pentanamide hydrochloride typically involves the reaction of 4-methyl-2-pentanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylamino)pentanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(methylamino)pentanamide hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylamino)pentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Similarity to Target Compound Unique Features Biological Activity/Applications Reference
Allylamine Shared amine group Lacks amide moiety; used in polymer synthesis Limited pharmacological relevance
2-Phenethylamines Structural backbone similarity Aromatic substituents; broader medicinal uses Antidepressants, stimulants
4-Amino-N-methylbutanamide HCl Similar amide and methylamino groups Shorter carbon chain; altered solubility Intermediate in peptide synthesis
Methionine derivatives Chiral center and amino acid-like structure Sulfur-containing side chain; metabolic roles Antioxidant and methylation pathways
4-Nitrophenethylamine HCl Amine group and aromatic ring Nitro group substitution; higher reactivity Enzyme inhibition studies

Chemical Reactivity

  • Oxidation : The target compound undergoes oxidation to form ketone derivatives, similar to methionine derivatives but with faster kinetics due to its linear chain .

Biological Activity

4-Methyl-2-(methylamino)pentanamide hydrochloride, commonly referred to as "4-Methyl-2-(methylamino)pentanamide," is a compound of significant interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C7H16ClN
  • Molecular Weight : 151.66 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound acts as a selective inhibitor of certain neurotransmitter receptors, which can lead to varied physiological effects.

Key Mechanisms:

  • Receptor Modulation : The compound may influence neurotransmitter systems such as dopamine and norepinephrine, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could contribute to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Some studies suggest that the compound possesses antibacterial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Preliminary findings indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : Its modulation of neurotransmitter systems suggests potential applications in treating mood disorders or neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of various amides, this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis compared to control groups . The mechanism was linked to the modulation of specific signaling pathways involved in cell survival.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates neurotransmitter systems

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